molecular formula C21H23N5O3 B2975797 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034395-42-9

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2975797
CAS No.: 2034395-42-9
M. Wt: 393.447
InChI Key: FDGQNDCKEDBZMM-UHFFFAOYSA-N
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Description

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrimidinone core fused with a pyrazole-carboxamide moiety. Key structural elements include:

  • Pyrazole-carboxamide: The 1-methylpyrazole ring at position 5 is substituted with a 3-methoxyphenyl group, contributing to hydrophobic interactions and π-stacking in binding pockets. The carboxamide linker may enhance solubility and bioavailability .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-25-19(11-18(24-25)15-4-3-5-16(10-15)29-2)21(28)22-8-9-26-13-23-17(12-20(26)27)14-6-7-14/h3-5,10-14H,6-9H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGQNDCKEDBZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Pyrazole Ring: This step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring.

    Synthesis of the Pyrimidinone Moiety: This step may involve the condensation of urea or its derivatives with β-dicarbonyl compounds, followed by cyclization.

    Coupling Reactions: The final step involves coupling the pyrazole and pyrimidinone intermediates through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrazole moiety, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Structural Flexibility : NMR studies () indicate that substitutions in regions analogous to "A" and "B" (e.g., cyclopropyl vs. methoxy) significantly alter chemical environments, which could translate to differences in receptor binding or metabolic pathways .

Receptor Selectivity: The target compound’s pyrimidinone-pyrazole scaffold may mimic WIN 55212-2’s pharmacology, favoring CB2 receptors—a promising target for inflammatory diseases .

Lumping Strategy Relevance : Grouping the target compound with and analogs () could streamline pharmacokinetic modeling, though substituent-specific effects (e.g., cyclopropyl) warrant individual analysis .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse pharmacological properties. The presence of a cyclopropyl group and a methoxyphenyl moiety enhances its interaction with biological targets. The molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, indicating the presence of multiple functional groups that may contribute to its activity.

Preliminary studies suggest that this compound may act through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with specific receptors, potentially acting as an agonist or antagonist, thereby influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects, inhibiting cytokines such as TNF-α and IL-6 .
  • Anticancer Potential : Some derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation, suggesting potential applications in oncology .
  • Antimicrobial Properties : The presence of the pyrazole scaffold has been associated with antimicrobial activity against various bacterial strains .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole derivativesAnti-inflammatoryInhibited TNF-α and IL-6 at concentrations up to 85%
Cyclopropyl-containing diaryl-pyrazole carboxamidesLipid-loweringReduced serum lipid parameters effectively
Pyrazole derivativesAnticancerShowed significant anti-proliferation effects on cancer cells

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrazole core.
  • Introduction of the cyclopropyl group.
  • Functionalization with methoxyphenyl and carboxamide groups.

This synthetic pathway is crucial for obtaining high yields and purity essential for biological testing.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize palladium-catalyzed cross-coupling reactions for pyrazole and pyrimidine ring formation, as demonstrated in multi-step protocols for analogous pyrazole derivatives (e.g., Suzuki-Miyaura coupling) .
  • Step 2 : Optimize reaction conditions (e.g., solvent: DMF/water mixtures; temperature: 80–100°C) to enhance regioselectivity .
  • Step 3 : Purify via column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1) and validate purity via HPLC (>98%) .
  • Key Reference : Synthesis protocols for pyrazole-pyrimidine hybrids in and .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrazole C3-H (~δ 6.3 ppm), methoxyphenyl OCH3 (~δ 3.8 ppm), and cyclopropyl protons (~δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₃H₂₄N₄O₃: 412.1845; observed: 412.1842) .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal data (R factor < 0.05) .
Key Spectral Data Values
¹H NMR (400 MHz, CDCl₃) δ 6.73 (s, 1H, pyrazole-H)
¹³C NMR δ 161.2 (C=O), 55.1 (OCH₃)
HRMS (ESI⁺) m/z 412.1842 [M+H]⁺

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at 1–100 μM concentrations .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Reference : Biological evaluation frameworks in and .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Step 1 : Compare assay conditions (e.g., cell line variability, serum concentration differences). For example, IC₅₀ discrepancies in MCF-7 cells may arise from fetal bovine serum (FBS) lot variations .
  • Step 2 : Validate target engagement via thermal shift assays or CRISPR knockout models to confirm specificity .
  • Step 3 : Use meta-analysis to correlate structural features (e.g., methoxyphenyl orientation) with activity trends .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :

  • Modify substituents : Synthesize analogs with halogens (Cl/F) replacing methoxy groups or cyclopropyl variants (e.g., cyclobutyl) .
  • Test biological endpoints : Compare IC₅₀, logP, and metabolic stability (e.g., microsomal half-life) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes in target proteins (e.g., kinase ATP pockets) .
Analog Modification IC₅₀ (μM) Target Affinity (ΔG, kcal/mol)
Parent compound 5.2-9.1
3-Fluorophenyl variant -OCH₃ → -F8.7-7.8
Cyclobutyl variant Cyclopropyl → cyclobutyl3.9-10.2

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS .
  • pH-dependent hydrolysis : Monitor pyrimidine ring opening in buffers (pH 1–9) using UV-Vis spectroscopy (λ = 270 nm) .
  • Reference : Stability protocols in and .

Q. How can molecular docking guide the optimization of this compound for selective kinase inhibition?

  • Methodological Answer :

  • Step 1 : Generate 3D structures (ChemDraw 3D) and minimize energy (MMFF94 force field) .
  • Step 2 : Dock into kinase ATP pockets (e.g., PDB: 1M17) using flexible ligand sampling .
  • Step 3 : Prioritize analogs with stronger hydrogen bonds (e.g., pyrazole C=O to Lys721) and lower clash scores (< 2 Å) .

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